

The Environmental Fate of 5,5-Dimethylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Dimethylhydantoin

Cat. No.: B190458

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of **5,5-Dimethylhydantoin** (DMH), a compound used as a chemical intermediate and as an inert ingredient in some pesticide formulations.^[1] Understanding its behavior in the environment is critical for assessing its potential impact and ensuring its safe use. This document details its biodegradability, abiotic degradation pathways, and bioaccumulation potential, supported by experimental protocols and quantitative data.

Physicochemical Properties

A foundational understanding of a chemical's environmental fate begins with its physicochemical properties.

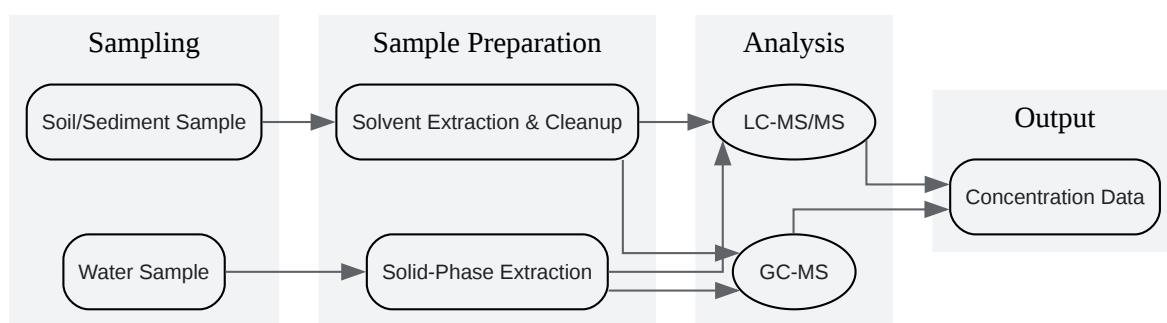
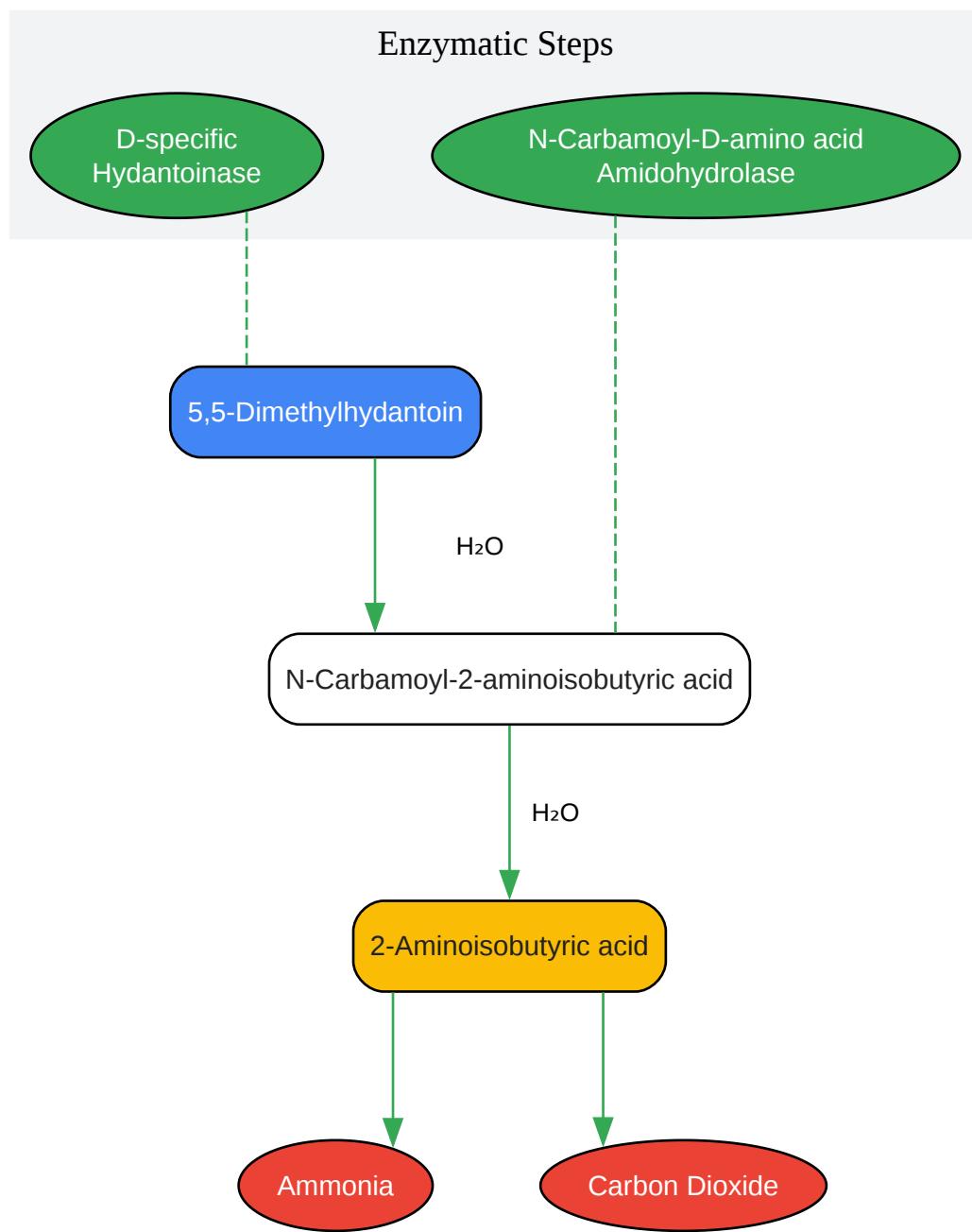
Property	Value	Source
Molecular Formula	$C_5H_8N_2O_2$	[1]
Molecular Weight	128.13 g/mol	[1]
Water Solubility	Information not readily available in search results	
Vapor Pressure	2.8×10^{-6} mm Hg at 25 °C (estimated)	[1]
Log Kow (Octanol-Water Partition Coefficient)	-0.48	[1]

Biodegradation

5,5-Dimethylhydantoin is considered to be readily biodegradable.[\[2\]](#) However, the rate of degradation can vary significantly depending on the environmental conditions and the microbial populations present.

Quantitative Biodegradation Data

Parameter	Value	Conditions	Source
Biodegradation Half-life	5 days	SCAS (Semi-Continuous Activated Sludge) test with activated sludge	[1]
Biodegradation Half-life	194 days	Static tests with sewage inoculum	[1]
Biodegradation	88%	28 days (carbon dioxide generation)	[2]



Experimental Protocol: Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

The "ready biodegradability" of **5,5-Dimethylhydantoin** is typically assessed using standardized methods like the OECD 301 series of tests. The CO₂ Evolution Test (OECD 301B) is a common method.

Objective: To determine the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced.

Methodology:

- **Test System:** A known concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium inoculated with microorganisms from a source like activated sludge from a municipal sewage treatment plant.[3]
- **Incubation:** The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[4]
- **CO₂ Measurement:** The CO₂ evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is quantified by titration or by a total organic carbon (TOC) analyzer.[3]
- **Controls:**
 - **Blank Control:** Contains only the inoculum and mineral medium to measure the endogenous CO₂ production of the microorganisms.
 - **Reference Control:** A readily biodegradable substance (e.g., sodium benzoate) is tested to verify the viability and activity of the inoculum.
 - **Toxicity Control:** The test substance and the reference substance are added together to assess if the test substance is inhibitory to the microorganisms.
- **Data Analysis:** The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[5][6]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. oecd.org [oecd.org]
- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- To cite this document: BenchChem. [The Environmental Fate of 5,5-Dimethylhydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190458#environmental-fate-of-5-5-dimethylhydantoin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com